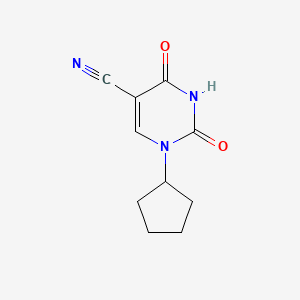

1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a cyclopentyl substituent at the N1 position, dual carbonyl groups at C2 and C4, and a nitrile group at C3.

Properties

IUPAC Name |

1-cyclopentyl-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-5-7-6-13(8-3-1-2-4-8)10(15)12-9(7)14/h6,8H,1-4H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCMEKSCAJRTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=O)NC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (referred to as CPDTP) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of CPDTP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CPDTP is characterized by its unique tetrahydropyrimidine structure which contributes to its biological properties. The molecular formula is , and its structure includes a cyclopentyl group and a carbonitrile moiety that are critical for its activity.

Antimicrobial Activity

Research indicates that CPDTP exhibits significant antimicrobial properties. In vitro studies have demonstrated that it can inhibit the growth of various bacterial strains. For instance, a study found that CPDTP showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Anticancer Activity

CPDTP has also been evaluated for its anticancer potential. A notable case study involved testing its effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that CPDTP inhibited cell proliferation in a dose-dependent manner, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The mechanism by which CPDTP exerts its biological effects appears to involve multiple pathways:

- Inhibition of DNA Synthesis : CPDTP interferes with the synthesis of nucleic acids in bacterial cells, leading to growth inhibition.

- Induction of Apoptosis : In cancer cells, CPDTP has been shown to induce apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

- Antioxidant Activity : Additionally, CPDTP exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells.

Case Studies

Several studies have highlighted the biological activities of CPDTP:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various dioxo-tetrahydropyrimidines, including CPDTP. The findings suggested that compounds with similar structures could serve as lead compounds for developing new antibiotics .

- Cancer Cell Line Study : Another research project focused on the cytotoxic effects of CPDTP on different cancer cell lines. The study concluded that the compound could be a promising candidate for further development in cancer therapy due to its selective toxicity towards malignant cells .

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives are being investigated for their potential therapeutic effects. The compound's structure allows for interactions with various biological targets:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation. Research indicates that similar pyrimidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

- Antimicrobial Properties : The compound exhibits potential antibacterial and antifungal activities. Research has shown that pyrimidine derivatives can disrupt microbial cell walls or interfere with metabolic pathways essential for microbial growth .

Materials Science Applications

The unique structural characteristics of 1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile make it a candidate for use in materials science:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with specific properties. Its ability to form hydrogen bonds could enhance the mechanical strength and thermal stability of polymeric materials .

Agricultural Research Applications

In agricultural research, the compound's potential as a pesticide or herbicide is being explored:

- Pesticidal Activity : Studies indicate that similar compounds can exhibit insecticidal properties by interfering with the nervous system of pests. This suggests that 1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives may be effective in pest management strategies .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of 1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several derivatives were screened against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the cyclopentyl group enhanced antibacterial activity significantly.

Case Study 3: Polymer Development

Research on polymer applications revealed that incorporating this compound into polymer matrices resulted in materials with improved thermal stability and mechanical properties compared to conventional polymers.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of tetrahydropyrimidine-5-carbonitriles are heavily influenced by substituents at the N1, C2, C4, and C5 positions. Below is a comparative analysis of key analogs:

Key Observations :

- In contrast, bulkier aryl groups (e.g., 4-bromophenyl) are associated with enhanced antitumor activity but may reduce solubility .

- Functional Group Impact : The replacement of a carbonyl with a thioxo group (e.g., 2-thioxo in ) increases electron density and may enhance interactions with biological targets like enzymes or DNA .

Preparation Methods

Methodology:

- Catalyst: Bone char functionalized with nPrN-SO3H, which is recyclable and eco-friendly.

- Reaction Time: Typically less than 10 minutes.

- Yields: Generally high, often exceeding 90%.

Research Findings:

This method was demonstrated to produce various pyrimidine derivatives efficiently, including the target compound, with high purity and yield, under mild conditions.

Cyclization of Cyclopentyl-Functionalized Precursors

Overview:

A targeted approach involves synthesizing a precursor with a cyclopentyl group attached to a pyrimidine core, followed by cyclization to form the tetrahydropyrimidine ring system.

Methodology:

Notes:

This route emphasizes the formation of the pyrimidine ring with cyclopentyl substitution, followed by oxidation to introduce the dioxo functionalities.

Direct Functionalization of Pyrimidine Core

Overview:

An alternative involves direct substitution on a pre-formed pyrimidine ring, introducing the cyclopentyl and nitrile functionalities via nucleophilic substitution and subsequent oxidation.

Methodology:

Advantages:

This method allows for precise functionalization, enabling the incorporation of the cyclopentyl group at specific positions on the pyrimidine ring.

Ultrasound-Assisted Synthesis

Overview:

Recent advancements have incorporated ultrasound irradiation to enhance reaction efficiency, reduce reaction times, and improve yields, aligning with green chemistry principles.

Methodology:

Research Findings:

Ultrasound significantly accelerates the multicomponent reaction, achieving yields over 97% within minutes, with minimal energy consumption and solvent use.

Notes on Reaction Optimization and Purification

- Solvent Choice: Water or ethanol is preferred for environmental reasons.

- Catalysts: Acidic or basic catalysts, including nanocatalysts like bone char derivatives, enhance reaction rates.

- Temperature: Typically maintained between 30°C and 80°C depending on the method.

- Purification: Recrystallization from ethanol or ethyl acetate-hexane mixtures yields high-purity products.

Final Remarks

The synthesis of 1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through various methodologies emphasizing green chemistry principles, high efficiency, and scalability. Multicomponent reactions under solvent-free conditions, combined with modern techniques like ultrasound irradiation, offer promising routes for sustainable and high-yield production. The choice of method depends on available resources, desired substitution patterns, and environmental considerations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how can reaction efficiency be monitored?

- Methodology : Utilize a one-pot multicomponent reaction under reflux conditions with potassium carbonate as a base catalyst. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via acidification (e.g., glacial acetic acid) followed by recrystallization. Ultrasound-assisted synthesis can enhance yields (up to 95%) by improving reaction homogeneity and reducing time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodology :

- FTIR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1750 cm⁻¹) .

- NMR : Use ¹H NMR (e.g., δ 5.6 ppm for cyclopentyl protons) and ¹³C NMR (e.g., δ 158 ppm for carbonyl carbons) to assign stereochemistry and substituent positions .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 230.8 [M+Na]⁺) and fragmentation patterns .

Q. How do solvent and catalyst selection influence the synthesis of tetrahydropyrimidine derivatives?

- Methodology : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while bases like K₂CO₃ facilitate cyclocondensation. Catalytic ultrasound (20–40 kHz) improves reaction kinetics by promoting cavitation, reducing side products .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclocondensation step in synthesizing this compound?

- Methodology : Investigate via kinetic studies and intermediate isolation (e.g., enamine or keto-cyanide intermediates). Computational studies (DFT) can model transition states and activation energies, while in situ NMR monitors real-time reaction progress .

Q. How can molecular docking predict the bioactivity of this compound against therapeutic targets like aldose reductase?

- Methodology : Use software (e.g., AutoDock Vina) to dock the compound into the enzyme's active site (PDB ID: 1AH3). Validate predictions with in vitro assays measuring IC₅₀ values against rat lens aldose reductase, comparing with known inhibitors like epalrestat .

Q. How do researchers resolve contradictions in reported yields or bioactivity data across studies?

- Methodology :

- Purity Analysis : Employ HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity .

- Experimental Replication : Standardize protocols (e.g., solvent, temperature) to isolate variables.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What role do substituents (e.g., cyclopentyl vs. phenyl groups) play in modulating the compound’s physicochemical properties?

- Methodology :

- Thermodynamic Studies : Measure melting points, solubility, and stability via DSC and TGA.

- Computational Modeling : Compare electron density maps (via Hirshfeld analysis) to assess steric and electronic effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.